molecular formula C21H28N2O5 B1678798 拉米普利拉 CAS No. 87269-97-4

拉米普利拉

货号: B1678798
CAS 编号: 87269-97-4
分子量: 388.5 g/mol
InChI 键: KEDYTOTWMPBSLG-HILJTLORSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

拉米普利拉是前药拉米普利的活性代谢产物,拉米普利作为一种血管紧张素转化酶抑制剂被广泛应用。 该化合物在高血压、心力衰竭和糖尿病肾病的管理中发挥着至关重要的作用,它通过抑制血管紧张素 I 转换为血管紧张素 II 来降低血压,防止血管收缩 .

科学研究应用

拉米普利拉在科学研究中具有多种应用,包括:

作用机制

拉米普利拉通过抑制血管紧张素转化酶发挥作用,血管紧张素转化酶负责将血管紧张素 I 转换为血管紧张素 II。这种抑制导致血管紧张素 II 水平降低,从而导致血管舒张、血压降低和醛固酮分泌减少。 分子靶点包括血管紧张素转化酶和肾素-血管紧张素-醛固酮系统通路 .

安全和危害

Ramiprilat should be handled with care to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

未来方向

Ramiprilat is currently used to treat high blood pressure and congestive heart failure, and to improve survival after a heart attack . It may also be used to reduce the risk of myocardial infarction, stroke, and death in patients older than 55 with a high risk of atherosclerotic disease and major adverse cardiac events .

生化分析

Biochemical Properties

Ramiprilat plays a crucial role in biochemical reactions by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, which regulates blood pressure and fluid balance. Ramiprilat binds to ACE with high affinity, preventing the formation of angiotensin II and thereby reducing vasoconstriction and aldosterone secretion . Additionally, Ramiprilat interacts with bradykinin receptors, enhancing the effects of bradykinin, a vasodilator .

Cellular Effects

Ramiprilat influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting ACE, Ramiprilat reduces the levels of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This inhibition also affects the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure and fluid balance . Furthermore, Ramiprilat enhances the effects of bradykinin, promoting vasodilation and improving endothelial function .

Molecular Mechanism

The molecular mechanism of Ramiprilat involves its high-affinity binding to the active site of ACE, preventing the conversion of angiotensin I to angiotensin II . This inhibition leads to reduced levels of angiotensin II, resulting in vasodilation and decreased blood pressure . Additionally, Ramiprilat interferes with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, enhancing the vascular response to bradykinin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ramiprilat have been observed to change over time. Ramiprilat is rapidly hydrolyzed from Ramipril in the liver and kidneys, leading to its active form . The stability and degradation of Ramiprilat have been studied, showing a relatively rapid initial phase with a half-life of 7 hours and a late phase with a half-life of about 120 hours . Long-term effects on cellular function have been observed, including improved endothelial function and reduced vascular resistance .

Dosage Effects in Animal Models

In animal models, the effects of Ramiprilat vary with different dosages. Studies have shown that Ramiprilat is effective in lowering blood pressure in hypertensive animal models at doses ranging from 2.5 to 20 mg . Higher doses of Ramiprilat have been associated with increased risk of adverse effects, such as hypotension and renal impairment . The therapeutic window for Ramiprilat is crucial to achieve optimal benefits while minimizing toxic effects .

Metabolic Pathways

Ramiprilat is primarily metabolized in the liver and kidneys. After absorption, Ramipril is rapidly hydrolyzed to Ramiprilat, which is then further metabolized to a glucuronate conjugate and a diketopiperazine derivative . The majority of Ramiprilat is excreted in the urine as the glucuronate conjugate . The metabolic pathways of Ramiprilat involve hepatic and renal mechanisms, with a significant portion being excreted unchanged .

Transport and Distribution

Ramiprilat is rapidly distributed to all tissues, with higher concentrations observed in the liver, kidneys, and lungs compared to the blood . The transport and distribution of Ramiprilat within cells and tissues involve its binding to ACE and other transport proteins . The localization and accumulation of Ramiprilat in specific tissues contribute to its therapeutic effects in reducing blood pressure and improving cardiovascular outcomes .

Subcellular Localization

The subcellular localization of Ramiprilat involves its interaction with ACE and bradykinin receptors within the plasma membrane of endothelial cells . Ramiprilat interferes with the sequestration of the B2 kinin receptor to caveolin-rich membrane domains, enhancing the vascular response to bradykinin . This subcellular localization is crucial for the therapeutic effects of Ramiprilat in promoting vasodilation and improving endothelial function .

准备方法

合成路线及反应条件

拉米普利拉是通过水解裂解酯基团从拉米普利合成的。 该过程涉及肝脏代谢,其中拉米普利的酯基被水解形成活性羧酸形式的拉米普利拉 .

工业生产方法

拉米普利拉的工业生产包括合成拉米普利,然后将其转化为拉米普利拉。 拉米普利的合成通常涉及苯丙胺衍生物与环戊烷环结构的反应,然后进行酯化,随后水解得到拉米普利拉 .

化学反应分析

反应类型

拉米普利拉会发生多种化学反应,包括:

常用试剂及条件

形成的主要产物

相似化合物的比较

类似化合物

  • 贝那普利
  • 福辛普利
  • 喹那普利
  • 特兰多拉普利

比较

拉米普利拉具有很高的血管紧张素转化酶亲和力和强效的抑制效果,因此具有独特之处。 与其他类似化合物相比,拉米普利拉的半衰期更长,作用持续时间更长,使其成为长期管理高血压和心力衰竭的最佳选择 .

属性

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-13(22-16(20(25)26)11-10-14-6-3-2-4-7-14)19(24)23-17-9-5-8-15(17)12-18(23)21(27)28/h2-4,6-7,13,15-18,22H,5,8-12H2,1H3,(H,25,26)(H,27,28)/t13-,15-,16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDYTOTWMPBSLG-HILJTLORSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1C2CCCC2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)O)N[C@@H](CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016165
Record name Ramiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87269-97-4
Record name Ramiprilat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87269-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ramiprilat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087269974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ramiprilat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14208
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ramiprilat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 87269-97-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAMIPRILAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N5U4QFC3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ramiprilat
Reactant of Route 2
Ramiprilat
Reactant of Route 3
Ramiprilat
Reactant of Route 4
Ramiprilat
Reactant of Route 5
Ramiprilat
Reactant of Route 6
Ramiprilat
Customer
Q & A

Q1: How does ramiprilat exert its therapeutic effects?

A1: Ramiprilat primarily acts by inhibiting ACE, a zinc-containing enzyme crucial for converting angiotensin I to angiotensin II. [] This inhibition disrupts the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention, ultimately lowering blood pressure. [, ]

Q2: Does ramiprilat target any other pathways beyond ACE inhibition?

A2: Research suggests ramiprilat may also influence the bradykinin system. It inhibits bradykinin degradation and potentially interacts directly with bradykinin B2 receptors, amplifying bradykinin's vasodilatory and cardioprotective effects. [, , ]

Q3: Does ramiprilat directly affect vascular smooth muscle cells?

A3: Ramiprilat has been shown to directly affect vascular smooth muscle cells by influencing calcium kinetics, potentially contributing to its vasodilatory effect. [] It was observed to increase basal intracellular calcium levels and attenuate the calcium-mobilizing effect of angiotensin II in cultured vascular smooth muscle cells. []

Q4: How does ramiprilat impact the heart in the context of ischemia/reperfusion injury?

A4: Ramiprilat has demonstrated cardioprotective effects by reducing myocardial infarct size in animal models of ischemia/reperfusion injury. [, , ] This protective effect appears to be mediated by bradykinin, as it was abolished by pretreatment with a bradykinin B2 antagonist. []

Q5: Does the inhibitory effect of ramiprilat on ACE vary across different tissues?

A5: Ramiprilat exhibits varying potency across different tissues. While it demonstrates potent ACE inhibition in plasma, lung, and heart, its activity in the kidney is comparatively lower. [] This difference is attributed to the presence of esterases in the kidney that metabolize ramipril, the prodrug of ramiprilat, making it more potent in this organ. []

Q6: How is ramiprilat metabolized and excreted?

A6: Ramiprilat is primarily eliminated via both hepatic and renal pathways. Approximately two-thirds of circulating ramiprilat is eliminated by the kidneys, while the liver is responsible for eliminating the remaining one-third. []

Q7: Does renal impairment affect the pharmacokinetics of ramiprilat?

A7: Yes, renal impairment significantly influences ramiprilat pharmacokinetics. Patients with renal insufficiency exhibit a prolonged terminal half-life, higher peak plasma concentrations, and greater area under the plasma concentration-time curve for ramiprilat compared to those with normal renal function. [, ]

Q8: Does the presence of food affect the absorption of ramipril?

A9: The presence of food in the gastrointestinal tract does not significantly affect the absorption or conversion of ramipril to ramiprilat. []

Q9: How does ramiprilat distribute within the body?

A10: Ramiprilat demonstrates the ability to cross the blood-brain barrier, although the concentrations achieved in the cerebrospinal fluid are significantly lower than those in plasma. []

Q10: Does ramiprilat impact endothelial progenitor cell migration?

A12: Ramiprilat has been shown to enhance the migration of endothelial progenitor cells (EPCs) in a dose-dependent manner. [, ] This effect was further enhanced when combined with secretome derived from human umbilical cord blood-mesenchymal stem cells. [, ]

Q11: What is the impact of ramiprilat on matrix metalloproteinases (MMPs)?

A13: Ramiprilat has demonstrated the ability to inhibit the activity of MMPs, specifically MMP-2, MMP-3, and MMP-9, which are implicated in the pathogenesis of Crohn's disease fistulas and cardiac remodeling in heart failure. [, ]

Q12: Does ramiprilat affect the baroreceptor reflex?

A14: Ramiprilat has been shown to improve baroreflex sensitivity, which plays a crucial role in blood pressure regulation. [] This effect is attributed to the increased levels of angiotensin-(1-7), another component of the RAAS, following ACE inhibition. []

Q13: What are the potential side effects of ramiprilat?

A13: This Q&A section focuses solely on the scientific aspects of ramiprilat and excludes information about drug side effects, interactions, or contraindications.

Q14: What analytical techniques are employed to quantify ramiprilat in biological samples?

A16: Several analytical methods have been developed and validated for the quantification of ramiprilat in biological samples, including high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and radioimmunoassay. [, , , ]

Q15: What are the key considerations in developing a robust analytical method for ramiprilat?

A17: A robust analytical method for ramiprilat should demonstrate high sensitivity, specificity, accuracy, precision, and reproducibility. [, , ] Additionally, it is crucial to account for potential interferences from metabolites, endogenous compounds, and co-administered medications. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。